molecular formula C31H31FN2O7 B12278030 2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine

2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine

Cat. No.: B12278030
M. Wt: 562.6 g/mol
InChI Key: RWIIURMGSYIIES-UHFFFAOYSA-N
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Description

2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine is a protected nucleoside analog critical for the solid-phase synthesis of modified oligonucleotides . The 5'-O-DMT (4,4'-dimethoxytrityl) group serves as a protecting group enabling controlled, stepwise coupling during automated oligonucleotide synthesis . The 2'-fluoro modification on the sugar moiety is a key feature that significantly enhances the nuclease resistance of the resulting oligonucleotide, thereby increasing its stability in biological systems. Concurrently, the 5-methyl modification on the uracil base further increases the thermal stability of duplexes formed with complementary RNA strands, improving binding affinity and specificity . These properties make this modified nucleoside particularly valuable in the development of advanced therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) for RNA interference (RNAi) applications . In such applications, the goal is to achieve robust gene silencing, and the incorporation of nucleotides like 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine is essential for creating molecules with optimal pharmacokinetic properties, stability, and efficacy. This product is intended for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIURMGSYIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Steps

Core Synthetic Pathways

The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine follows three primary routes, differentiated by fluorination timing and protective group strategies:

Route A: Early-Stage Fluorination
  • Starting Material : Uridine or thymidine derivatives.
  • 5'-O-DMT Protection : The 5'-hydroxyl group is protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine, achieving >95% yield.
  • 2'-Fluorination :
    • Reagent : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
    • Conditions : Anhydrous dichloromethane (DCM) at −20°C to 0°C, 4–6 h.
    • Yield : 60–75%, with epimerization minimized below 5%.
  • 5-Methylation of Uracil :
    • Method : Palladium-catalyzed cross-coupling using methylboronic acid or iodomethane.
    • Challenges : Competing N3-methylation requires careful base selection (e.g., K₂CO₃).
Route B: Late-Stage Fluorination
  • Intermediate : 5'-O-DMT-2'-deoxy-5-methyluridine.
  • Fluorination :
    • Reagent : Selectfluor® in acetonitrile/water (4:1) at 80°C.
    • Stereochemical Control : β-Selectivity >90% via neighboring group participation.
  • Advantage : Avoids side reactions during earlier steps but requires rigorous purification.
Route C: Enzymatic Synthesis
  • Biocatalysts : Thymidine phosphorylase or engineered kinases.
  • Substrate : 5-Methyluridine and fluorinated sugar donors.
  • Yield : 40–50%, limited by enzyme specificity and scalability.

Critical Reaction Optimization

Fluorination Efficiency
  • DAST vs. Deoxo-Fluor : DAST provides higher yields (75%) but requires strict moisture control, whereas Deoxo-Fluor offers better reproducibility at scale.
  • Solvent Effects : DCM outperforms THF in minimizing decomposition (<5% byproducts).
Protecting Group Compatibility
  • DMT Stability : The 5'-O-DMT group remains intact under fluorination conditions (pH 6–7).
  • Side Reactions : Competing 3'-O-methylation observed in Route A when using excess methyl iodide.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Reduced reaction times (2 h vs. 6 h batch) for fluorination steps, improving throughput.
  • Catalyst Recycling : Palladium catalysts reused up to 5 cycles with <10% activity loss.

Purification Techniques

Step Method Purity Yield
Crude Product Silica Gel Chromatography 85–90% 70%
Final Compound Preparative HPLC ≥99% 60–65%
  • HPLC Conditions : C18 column, acetonitrile/water gradient (20→80% over 30 min), 1.5 mL/min.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : δ 3.3 ppm (DMT methoxy), δ 5.1 ppm (2'-F, J = 52 Hz).
    • ¹³C NMR : 94.2 ppm (C2'-F), 12.5 ppm (5-CH₃).
  • Mass Spectrometry :
    • ESI-MS : m/z 563.2 [M+H]⁺, 585.1 [M+Na]⁺.

Purity Assessment

  • HPLC-UV : Retention time 12.4 min (λ = 260 nm).
  • Chiral Analysis : Chiralpak AD-H column confirms β-D-configuration.

Challenges and Mitigation Strategies

Epimerization During Fluorination

  • Cause : Acidic byproducts from DAST decomposition.
  • Solution : Buffered conditions (NaHCO₃) maintain pH >6.

Scalability of Enzymatic Routes

  • Limitation : Low volumetric productivity (2 g/L·h).
  • Improvement : Immobilized enzymes in packed-bed reactors increase yield to 5 g/L·h.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Total Yield 55–60% 50–55% 40–45%
Purity ≥99% ≥98% ≥95%
Scalability High Moderate Low
Cost (USD/g) 120–150 140–170 200–250

Data synthesized from Refs.

Chemical Reactions Analysis

2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil results in the formation of a modified sugar moiety .

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound acts as a defective substrate for the RNA-dependent RNA polymerase, which is essential for the transcription of viral RNA . This inhibition prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Modifications Applications Stability Features
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine 2'-F, 5-Me, 5'-DMT Oligonucleotide synthesis High nuclease resistance, DMT protection
Floxuridine (5-Fluoro-2'-deoxyuridine) 2'-deoxy, 5-F (no DMT) Anticancer therapy (thymidylate synthase inhibition) Moderate stability; rapid hepatic extraction
2'-Deoxy-5'-O-DMT-2'-fluorouridine 2'-F, 5-F, 5'-DMT Antiviral (anti-YFV activity) Non-cytotoxic up to 20 mM
Gemcitabine (2',2'-difluorocytidine) 2',2'-diF, 4-N-benzoyl, 5'-DMT Anticancer (DNA chain termination) Enhanced metabolic activation
Key Observations:
  • 5-Methyl vs. 5-Fluoro: The 5-methyl group in the target compound may reduce genotoxicity compared to 5-fluoro derivatives like Floxuridine, which directly disrupt DNA synthesis .
  • DMT Group : Present in the target compound and Gemcitabine analogs, the DMT group aids synthesis but is absent in active pharmaceutical ingredients (APIs) .
  • 2'-Fluoro vs. 2'-Hydroxyl : 2'-F substitution in the target compound and 2'-Deoxy-5'-O-DMT-2'-fluorouridine enhances RNA-binding affinity and resistance to enzymatic degradation compared to unmodified nucleosides .

Pharmacological and Toxicological Profiles

Compound Pharmacokinetics Toxicity Profile
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine Limited data; DMT removed in final product No cytotoxicity reported; insufficient toxicological data
Floxuridine High hepatic extraction (94–99% in one pass) Myelosuppression, gastrointestinal toxicity
2'-Deoxy-5'-O-DMT-2'-fluorouridine Non-cytotoxic at ≤20 mM No acute toxicity observed
Gemcitabine Rapid intracellular activation Neutropenia, nephrotoxicity
Key Findings:
  • The target compound’s 5-methyluridine base likely mitigates the cytotoxicity associated with 5-fluoro analogs, though comprehensive toxicological studies are lacking .
  • Floxuridine exhibits dose-limiting toxicity due to its mechanism of action (thymidylate synthase inhibition), whereas the target compound’s role as a synthesis intermediate reduces direct toxicity concerns .

Biological Activity

2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine (commonly referred to as DMT-FMUr) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DMT-FMUr, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMT-FMUr is characterized by the following structural features:

  • Molecular Formula : C13H15F2N2O4
  • Molecular Weight : 300.26 g/mol
  • IUPAC Name : 2-deoxy-5-(4,4-dimethoxytrityl)-2-fluoro-5-methyluridine

The presence of fluorine and the dimethoxytrityl (DMT) group enhances its stability and bioactivity compared to natural nucleosides.

DMT-FMUr exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Viral Replication : DMT-FMUr has been shown to inhibit the replication of various viruses by acting as a substrate for viral polymerases, thereby terminating viral RNA synthesis.
  • Antitumor Activity : The compound demonstrates cytotoxic effects on cancer cells by interfering with nucleic acid synthesis and promoting apoptosis.
  • Modulation of Immune Response : DMT-FMUr may enhance immune responses by modulating cytokine production and activating immune cell pathways.

Antiviral Activity

Research indicates that DMT-FMUr exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against RNA viruses, including influenza and coronaviruses. For instance, a study reported that DMT-FMUr inhibited viral replication in a dose-dependent manner, with an IC50 value in the low micromolar range.

Anticancer Effects

DMT-FMUr's anticancer properties have been explored in several studies:

  • Case Study 1 : In a study involving human breast cancer cell lines, treatment with DMT-FMUr resulted in a reduction of cell viability by 70% after 48 hours. The mechanism involved induction of apoptosis as evidenced by increased caspase activity.
  • Case Study 2 : Another study focused on leukemia cells showed that DMT-FMUr significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

Pharmacological Profile

The pharmacological profile of DMT-FMUr includes:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed in tissues, with a preference for liver and kidney.
  • Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit reduced activity.
  • Excretion : Excreted mainly via urine.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemIC50/EC50 ValueReference
AntiviralInfluenza VirusLow micromolar range
AnticancerBreast Cancer Cell Line70% viability reduction
AnticancerLeukemia CellsSignificant inhibition

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